molecular formula C18H18F3N3O4 B11559637 methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate

methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-N-(phenoxyacetyl)alaninate

Katalognummer: B11559637
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: QIXNRRYZEICCAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is a complex organic compound characterized by its trifluoromethyl group and phenoxyacetamido moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the coupling of the phenoxyacetamido moiety. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxyacetamido moiety play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-[(2-METHOXYBENZOYL)AMINO]-2-[(5-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • METHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROBENZOYL)AMINO]-2-[(6-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • 5-[3,3,3-TRIFLUORO-2-HYDROXY-2-(TRIFLUOROMETHYL)PROPYL]BICYCLO[2.2.1]HEPT-2-YL 2-METHYL-2-PROPENOATE

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-(2-PHENOXYACETAMIDO)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the phenoxyacetamido moiety contributes to its binding interactions and activity.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Eigenschaften

Molekularformel

C18H18F3N3O4

Molekulargewicht

397.3 g/mol

IUPAC-Name

methyl 3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]-2-[(2-phenoxyacetyl)amino]propanoate

InChI

InChI=1S/C18H18F3N3O4/c1-12-8-9-14(22-10-12)23-17(16(26)27-2,18(19,20)21)24-15(25)11-28-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23)(H,24,25)

InChI-Schlüssel

QIXNRRYZEICCAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.